molecular formula C19H17ClN2O2 B15166201 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 192702-07-1

5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B15166201
CAS No.: 192702-07-1
M. Wt: 340.8 g/mol
InChI Key: KJHLJHAWRMNMAG-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with a carboxylic acid group and two distinct phenyl groups, one of which is chlorinated and methylated. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the carboxylic acid group and the substitution of the phenyl groups. Common reagents used in these reactions include hydrazines, carboxylic acids, and various chlorinating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

192702-07-1

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C19H17ClN2O2/c1-12-3-5-14(6-4-12)11-22-18(10-17(21-22)19(23)24)15-7-8-16(20)13(2)9-15/h3-10H,11H2,1-2H3,(H,23,24)

InChI Key

KJHLJHAWRMNMAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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